molecular formula C16H21N3OS2 B4399972 N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Cat. No.: B4399972
M. Wt: 335.5 g/mol
InChI Key: ZAJMGRBLPSTTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is a compound that features a combination of a phenyl ring substituted with a butylthio group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Phenylthioacetamide Intermediate: The initial step involves the reaction of 4-(butylthio)aniline with chloroacetyl chloride to form N-[4-(butylthio)phenyl]chloroacetamide.

    Substitution with Imidazole: The chloroacetamide intermediate is then reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thio groups, potentially forming amines.

    Substitution: The phenyl and imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution but may include the use of strong bases or acids, and solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or de-thiolated products.

    Substitution: Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its imidazole moiety.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is not fully understood. its imidazole ring suggests it may interact with biological targets such as enzymes or receptors. The sulfur atoms could also play a role in binding to metal ions or other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(butylthio)phenyl]acetamide: Lacks the imidazole ring, potentially altering its biological activity.

    2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide: Lacks the phenyl ring, which may affect its chemical properties and reactivity.

Uniqueness

N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide is unique due to the combination of its phenyl and imidazole rings, along with the presence of thio groups

Properties

IUPAC Name

N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-3-4-11-21-14-7-5-13(6-8-14)18-15(20)12-22-16-17-9-10-19(16)2/h5-10H,3-4,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJMGRBLPSTTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylsulfanylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.